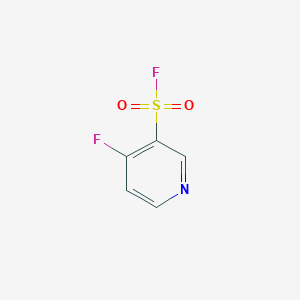

4-Fluoropyridine-3-sulfonyl fluoride

Description

Significance of Sulfonyl Fluoride (B91410) Moieties in Contemporary Chemistry

The sulfonyl fluoride (-SO₂F) group has garnered substantial attention across diverse chemical disciplines, from materials science to drug discovery. mdpi.comrsc.org Unlike their more common sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. nih.gov They are notably resistant to hydrolysis and reduction, remaining inert under a wide range of conditions. mdpi.com This stability, however, is paired with a potent, selective electrophilicity that can be harnessed for specific chemical transformations. nih.gov

This unique reactivity profile is central to its role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation "click chemistry" reaction. researchgate.net SuFEx provides a reliable method for connecting molecular fragments with high efficiency and chemoselectivity, finding broad utility in the synthesis of polymers and other advanced materials. acs.org

In the realms of chemical biology and medicinal chemistry, the sulfonyl fluoride moiety functions as a privileged "warhead" for targeted covalent inhibitors. acs.orgrsc.org It can form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including not only reactive serines but also lysine, tyrosine, and histidine. acs.orgrsc.orgenamine.net This capability allows for the design of highly selective probes and therapeutic agents that can irreversibly bind to their biological targets, a strategy of immense value in modern drug development. acs.orgnih.gov

| Key Feature of Sulfonyl Fluoride Moiety | Primary Application | Supporting Rationale |

|---|---|---|

| Balanced Stability and Reactivity | General Organic Synthesis, Materials Science | Resistant to hydrolysis, reduction, and thermolysis, yet reactive with specific nucleophiles. mdpi.comnih.gov |

| SuFEx Click Chemistry | Polymer Chemistry, Bioconjugation | Enables efficient and highly selective connection of molecular building blocks. mdpi.comresearchgate.net |

| Covalent Warhead | Drug Discovery, Chemical Biology | Forms stable, covalent bonds with multiple amino acid residues (Ser, Lys, Tyr, His). acs.orgacs.orgrsc.org |

| Chemoselectivity | Organic Synthesis | Reacts selectively via sulfonylation, avoiding side reactions common with sulfonyl chlorides. nih.gov |

Overview of Fluoropyridine Derivatives in Scientific Inquiry

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds found in a vast number of pharmaceuticals and biologically active compounds. dovepress.com The introduction of a fluorine atom onto the pyridine ring—creating a fluoropyridine—can profoundly influence the molecule's physicochemical and biological properties. ontosight.ai Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, affecting its basicity, metabolic stability, and binding interactions with biological targets. dovepress.comontosight.ai

Fluoropyridine derivatives are recognized as valuable intermediates and building blocks in the synthesis of agrochemicals and pharmaceuticals, including anticancer agents and neurotransmitter modulators. ontosight.aimdpi.com The carbon-fluorine bond in fluoropyridines also activates the ring for certain chemical reactions, most notably nucleophilic aromatic substitution (SNAr). nih.gov Research has shown that the SNAr reactions of 2-fluoropyridines can be significantly faster than those of their 2-chloro- and 2-bromo-pyridine analogs, allowing for substitutions to occur under milder conditions. nih.govacs.org This enhanced reactivity provides a versatile handle for the late-stage functionalization of complex molecules. nih.gov

Research Landscape of 4-Fluoropyridine-3-sulfonyl Fluoride and Related Compounds

The specific compound this compound represents a logical convergence of the two powerful functional groups discussed above. The molecular architecture suggests a building block poised for dual functionality: the sulfonyl fluoride group offers a site for SuFEx ligation or covalent protein modification, while the fluoropyridine ring provides a scaffold with tunable biological properties and an additional site for potential SNAr chemistry.

While direct and extensive academic literature focusing specifically on the 4-fluoro-3-sulfonyl fluoride isomer is not widely available, the research landscape for its constitutional isomers and related analogs is active. For instance, compounds like 3-fluoropyridine-4-sulfonyl fluoride and its precursor, 3-fluoropyridine-4-sulfonyl chloride, are subjects of synthetic interest. nih.gov This indicates a clear recognition within the scientific community of the value in combining these two moieties on a pyridine core. The investigation into these related structures is driven by their potential as versatile building blocks for creating complex heterocyclic systems relevant to pharmaceutical and agrochemical discovery. The properties of these related compounds provide a strong basis for inferring the potential utility and characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Pyridine-3-sulfonyl fluoride | C₅H₄FNO₂S | 161.16 | 1373307-61-9 nih.gov |

| 3-Fluoropyridine-4-sulfonyl chloride | C₅H₃ClFNO₂S | 195.60 | 1060802-50-7 nih.gov |

Scope and Objectives of Academic Investigation

The primary objective of academic investigation into this compound and its relatives is to develop novel chemical tools and molecular building blocks for a range of scientific applications. The scope of this research encompasses several key areas:

Synthetic Methodology: Developing efficient, scalable, and robust synthetic routes to access this compound and its isomers. This involves exploring various fluorination and fluorosulfonylation strategies on pyridine precursors. nih.govorganic-chemistry.org

Reactivity Profiling: Systematically studying the reactivity of the sulfonyl fluoride and the C-F bond on the pyridine ring. This includes quantifying its reactivity with various nucleophiles under different conditions to map its potential for both SuFEx chemistry and SNAr reactions.

Application in Chemical Biology: Utilizing the compound as a scaffold to design and synthesize novel covalent probes for protein labeling and target identification. The goal is to leverage the sulfonyl fluoride's ability to react with specific amino acid residues to explore biological systems. rsc.orgenamine.net

Medicinal Chemistry Exploration: Incorporating the 4-fluoropyridine-3-sulfonyl moiety into larger molecules to assess its impact on biological activity and pharmacokinetic properties. This involves using it as a foundational fragment in the discovery of new therapeutic agents. acs.orgontosight.ai

Ultimately, the academic investigation of this compound aims to unlock the synthetic potential of this uniquely functionalized heterocycle, thereby providing the broader scientific community with a valuable new tool for innovation in chemistry, biology, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSZFLZMWHGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoropyridine 3 Sulfonyl Fluoride and Analogues

Direct Synthesis Strategies

Direct synthetic approaches aim to introduce the sulfonyl fluoride (B91410) group onto a pre-existing fluoropyridine core. These methods are often favored for their potential efficiency and atom economy.

Sulfonylation of Fluoropyridine Precursors

A primary strategy for the synthesis of 4-Fluoropyridine-3-sulfonyl fluoride involves the direct sulfonylation of 4-fluoropyridine (B1266222). This can be a challenging transformation due to the electron-deficient nature of the pyridine (B92270) ring, which can deactivate it towards electrophilic substitution.

Reactions Involving Chlorosulfonic Acid and Fluorinating Agents

A common approach to introducing a sulfonyl group is through the use of chlorosulfonic acid. The direct reaction of 4-fluoropyridine with chlorosulfonic acid is anticipated to be challenging due to the potential for N-sulfonylation and the harsh reaction conditions, which can lead to decomposition of the starting material. A more viable, albeit indirect, approach involves a two-step sequence:

Sulfonation to the Sulfonic Acid: The first step would be the sulfonation of 4-fluoropyridine to produce 4-fluoropyridine-3-sulfonic acid. This reaction would likely require forcing conditions due to the deactivated nature of the pyridine ring.

Conversion of the Sulfonic Acid to the Sulfonyl Fluoride: The resulting sulfonic acid can then be converted to the corresponding sulfonyl fluoride. Several modern reagents are available for this transformation, offering milder alternatives to traditional methods. nih.gov For instance, reagents like thionyl fluoride or Xtalfluor-E® can directly convert sulfonic acids to sulfonyl fluorides. nih.gov

A general representation of this two-step process is shown below:

Step 1: Sulfonation

4-Fluoropyridine + SO₃/H₂SO₄ → 4-Fluoropyridine-3-sulfonic acid

Step 2: Fluorination4-Fluoropyridine-3-sulfonic acid + Fluorinating Agent → this compound

Below is a table illustrating the conversion of various aryl sulfonic acids to their corresponding sulfonyl fluorides using a modern fluorinating agent.

| Entry | Aryl Sulfonic Acid | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzenesulfonic acid | Thionyl Fluoride | Acetonitrile (B52724) | 80 | 95 |

| 2 | p-Toluenesulfonic acid | Thionyl Fluoride | Acetonitrile | 80 | 98 |

| 3 | 4-Nitrobenzenesulfonic acid | Xtalfluor-E® | Dichloromethane | 25 | 85 |

| 4 | 2-Naphthalenesulfonic acid | Xtalfluor-E® | Dichloromethane | 25 | 92 |

This table presents representative data for the conversion of aryl sulfonic acids to aryl sulfonyl fluorides and is intended to be illustrative of the potential yields for the analogous conversion of 4-fluoropyridine-3-sulfonic acid.

Regioselective Sulfonylation Approaches

Achieving the desired 3-sulfonylated product from 4-fluoropyridine requires a high degree of regiocontrol. The electronic properties of the fluorine substituent and the pyridine nitrogen influence the position of electrophilic attack.

Directed Lithiation Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In the case of 4-fluoropyridine, the fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting 3-lithio-4-fluoropyridine intermediate can then be trapped with an appropriate electrophile to introduce the sulfonyl fluoride moiety.

A plausible reaction sequence would involve:

Directed Lithiation: Treatment of 4-fluoropyridine with a strong lithium base at low temperature to generate the 3-lithiated species.

Quenching with a Sulfur Dioxide Equivalent: The organolithium intermediate is then reacted with a source of sulfur dioxide, such as SO₂ gas or a solid SO₂ surrogate.

Oxidative Workup: The resulting sulfinate is then oxidized and fluorinated in a subsequent step to yield the final sulfonyl fluoride.

Reaction Scheme:

4-Fluoropyridine + R-Li → 3-Lithio-4-fluoropyridine

3-Lithio-4-fluoropyridine + SO₂ → 4-Fluoropyridine-3-sulfinate

4-Fluoropyridine-3-sulfinate + [O] / F⁻ → this compound

The table below provides examples of directed lithiation of substituted pyridines followed by reaction with an electrophile, illustrating the regioselectivity of this approach.

| Entry | Substrate | Directing Group | Base | Electrophile | Position of Functionalization | Yield (%) |

| 1 | 2-Methoxypyridine | -OCH₃ | n-BuLi | (CH₃)₂CO | 3 | 85 |

| 2 | 3-Chloropyridine | -Cl | LDA | I₂ | 4 | 78 |

| 3 | 4-Fluoropyridine | -F | LDA | D₂O | 3 | >95 (D-incorporation) |

| 4 | 2,6-Dimethoxypyridine | -OCH₃ | n-BuLi | CO₂ | 3 | 90 |

This table showcases the utility of directed lithiation for the regioselective functionalization of various pyridine derivatives. The data for 4-fluoropyridine with D₂O suggests that lithiation at the 3-position is highly efficient.

Protecting Group Strategies

The use of protecting groups can be an effective strategy to control the regioselectivity of electrophilic substitution reactions on the pyridine ring. A protecting group can be used to block a more reactive position, thereby directing the incoming electrophile to the desired site. For the synthesis of this compound, a protecting group could potentially be placed at the 2- and 6-positions of the 4-fluoropyridine ring to direct sulfonylation to the 3- or 5-position. However, the inherent symmetry would lead to a mixture of 3- and 5-sulfonylated products. A more sophisticated strategy might involve the use of a removable directing group that also acts as a protecting group. To date, specific examples of protecting group strategies for the direct sulfonylation of 4-fluoropyridine are not widely reported in the literature.

Synthesis from Aryl Halides

An alternative approach to the synthesis of this compound involves the conversion of a pre-functionalized pyridine ring, specifically a 3-halo-4-fluoropyridine. This strategy leverages the well-established methodologies for the conversion of aryl halides to aryl sulfonyl fluorides.

A potential synthetic route would start with a readily available precursor such as 3-bromo-4-fluoropyridine. This compound could then be subjected to a palladium-catalyzed coupling reaction with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in the presence of a fluoride source to directly generate the sulfonyl fluoride.

Reaction Scheme:

3-Bromo-4-fluoropyridine + DABSO + F⁻ Source --(Pd catalyst)--> this compound

The following table presents examples of the conversion of various aryl halides to aryl sulfonyl fluorides, demonstrating the feasibility of this synthetic strategy.

| Entry | Aryl Halide | SO₂ Source | Fluoride Source | Catalyst | Yield (%) |

| 1 | 4-Bromoanisole | DABSO | CsF | Pd(OAc)₂/dppf | 75 |

| 2 | 1-Iodonaphthalene | SO₂ gas | AgF | PdCl₂(PPh₃)₂ | 68 |

| 3 | 3-Bromopyridine | DABSO | KF | Pd₂(dba)₃/Xantphos | 62 |

| 4 | 2-Chlorobenzonitrile | SO₂ gas | TBAF | Pd(dba)₂/c-JohnPhos | 55 |

This table illustrates the general applicability of palladium-catalyzed reactions for the synthesis of aryl sulfonyl fluorides from aryl halides.

Synthesis from Arynes

A notable method for the synthesis of arenesulfonyl fluoride derivatives involves a transition-metal-free multicomponent reaction utilizing aryne precursors. researchgate.netfigshare.com This approach offers a practical protocol for creating substituted arenesulfonyl fluorides. The reaction proceeds by generating aryne precursors in situ, which then react with secondary amines and sulfuryl fluoride (SO2F2). researchgate.netresearchgate.net

The mechanism involves the formation of zwitterionic intermediates from the reaction of arynes with amine nucleophiles. researchgate.netfigshare.com These intermediates are capable of capturing SO2F2 under mild conditions, leading to the formation of 2-amino-substituted arenesulfonyl fluoride derivatives in good to excellent yields. researchgate.netfigshare.com The reaction temperature can be adjusted depending on the substituents of the secondary amines used. researchgate.net For instance, reactions with alkylarylamines may be conducted at -10 °C, while those involving dialkylamines might be performed at room temperature. researchgate.net

Table 1: Illustrative Conditions for Arynes-Based Synthesis

| Aryne Precursor | Amine | Temperature | Product Type |

|---|---|---|---|

| (Trimethylsilyl)phenyl trifluoromethanesulfonate | Alkylarylamine | -10 °C | 2-Alkylarylamino-substituted arenesulfonyl fluoride |

| (Trimethylsilyl)phenyl trifluoromethanesulfonate | Dialkylamine | 25 °C | 2-Dialkylamino-substituted arenesulfonyl fluoride |

Synthesis from Grignard Reagents

A direct, one-pot synthesis of sulfonyl fluorides can be achieved using alkyl, aryl, or heteroaryl Grignard reagents. researchgate.netrsc.orgclaremont.edu This method involves the addition of a Grignard reagent to a solution of sulfuryl fluoride (SO2F2) at ambient temperature, yielding the desired sulfonyl fluorides. rsc.orgclaremont.edu This approach is applicable to a range of substrates, including heteroaryl derivatives like pyridine, affording products in moderate to good yields. researchgate.netresearchgate.net

The versatility of this method allows for in situ sequential reactions, where the Grignard reagent can be converted into corresponding diarylsulfones, sulfonate esters, or sulfonamides in a single process. rsc.orgclaremont.edu Both electron-donating and electron-withdrawing groups on the aryl Grignard reagents are generally well-tolerated. researchgate.net

Table 2: Examples of Sulfonyl Fluoride Synthesis from Grignard Reagents

| Grignard Reagent | Yield (%) | Product |

|---|---|---|

| Phenylmagnesium bromide | 78% | Benzenesulfonyl fluoride |

| 4-Methoxyphenylmagnesium bromide | 75% | 4-Methoxybenzenesulfonyl fluoride |

| Thiophen-2-ylmagnesium bromide | 55% | Thiophene-2-sulfonyl fluoride |

Synthesis from Aryldiazonium Salts

The conversion of aryldiazonium salts to arylsulfonyl fluorides represents a versatile and widely used synthetic strategy. nih.gov These methods are advantageous as the diazonium substrates can be readily prepared from functionalized anilines. nih.gov

One prominent approach is a copper-catalyzed fluorosulfonylation reaction. organic-chemistry.orgcas.cn This process utilizes arenediazonium salts with a convenient sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and an ideal fluorine source like potassium bifluoride (KHF2). organic-chemistry.orgcas.cn The reaction proceeds smoothly at room temperature and tolerates a wide array of functional groups, including amides, esters, ketones, and cyano groups. researchgate.netcas.cn

Additionally, photocatalytic methods have been developed for this transformation. nih.gov In a typical photocatalytic cycle, an excited photocatalyst reduces the aryldiazonium salt, generating an aryl radical. nih.gov This radical then couples with a sulfur dioxide source (like DABSO) to form a sulfonyl radical, which subsequently reacts with a fluorine source to yield the final sulfonyl fluoride product. nih.gov Copper-free Sandmeyer-type fluorosulfonylation reactions have also been reported, using Na2S2O5 as the sulfur dioxide source and a fluorinating agent like Selectfluor. organic-chemistry.org

Table 3: Comparison of Methods for Synthesizing Arylsulfonyl Fluorides from Aryldiazonium Salts

| Method | Catalyst / Conditions | Sulfur Source | Fluorine Source | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed | CuCl2 / 6,6'-dimethyl-2,2'-dipyridyl | DABSO | KHF2 | General, practical, wide functional group tolerance. researchgate.netorganic-chemistry.orgcas.cn |

| Photocatalytic | Ru(bpy)3]2+ or other photocatalysts | DABSO | NFSI | Mild conditions, proceeds via aryl radical intermediates. nih.gov |

Indirect Synthetic Pathways

Halogen Exchange Reactions

The synthesis of this compound can be achieved indirectly through a halogen exchange (HALEX) reaction. This process typically involves the synthesis of a chloro-analogue, such as 4-chloropyridine-3-sulfonyl chloride, followed by nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.

The SNAr mechanism is particularly effective on electron-poor aromatic rings like pyridine. masterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the sulfonyl fluoride group at the 3-position, further activates the ring towards nucleophilic attack at the 4-position. masterorganicchemistry.comscispace.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.comstackexchange.com

Conversion from Sulfur-Containing Precursors

An alternative indirect route involves the synthesis of a 4-fluoropyridine backbone that already contains a sulfur-based functional group at the 3-position, which is then converted to the desired sulfonyl fluoride.

From Sulfonic Acids: One of the most common methods is the conversion of the corresponding 4-fluoropyridine-3-sulfonic acid. This transformation can be achieved using deoxyfluorinating agents. nih.govresearchgate.net For example, reagents like Xtalfluor-E® can convert both sulfonic acids and their salts into sulfonyl fluorides under mild conditions, often at room temperature in a solvent like acetonitrile. nih.govresearchgate.net

From Sulfonyl Chlorides: The classic method for synthesizing sulfonyl fluorides is through a simple and mild chloride-fluoride exchange from the corresponding sulfonyl chloride precursor (e.g., 4-fluoropyridine-3-sulfonyl chloride). rhhz.netorganic-chemistry.org This exchange is typically performed using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF2) in a biphasic mixture, such as water and acetone, or in acetonitrile. rhhz.netorganic-chemistry.org

From Thiols: Heteroaromatic thiols can also serve as starting materials. mdpi.com The synthesis involves a two-step, one-pot process where the thiol is first subjected to oxidative chlorination using an agent like aqueous sodium hypochlorite (B82951) to form a sulfonyl chloride intermediate in situ. rhhz.net This is immediately followed by the addition of a fluoride source, such as KHF2, to perform the Cl-F exchange and yield the final sulfonyl fluoride product. rhhz.netmdpi.com

Table 4: Summary of Indirect Conversions from Sulfur-Containing Precursors

| Precursor | Reagent(s) | Key Transformation |

|---|---|---|

| 4-Fluoropyridine-3-sulfonic acid | Xtalfluor-E® | Deoxyfluorination of sulfonic acid. nih.govresearchgate.net |

| 4-Fluoropyridine-3-sulfonyl chloride | KF or KHF2 | Halogen exchange (Cl → F). rhhz.netorganic-chemistry.org |

From Sulfonates and Sulfonic Acids

The conversion of sulfonic acids and their corresponding salts (sulfonates) into sulfonyl fluorides represents a direct approach to accessing these valuable compounds. This transformation typically involves a two-step, one-pot procedure where the sulfonic acid is first converted to an intermediate sulfonyl chloride, which is then subjected to a chloride-fluoride exchange.

Recent advancements have streamlined this process. For instance, a method utilizing cyanuric chloride for the in-situ formation of the sulfonyl chloride, followed by treatment with a fluoride source, has been reported for the synthesis of various aryl sulfonyl fluorides. While this method has proven effective for a range of substrates, its application to pyridine sulfonic acids has been met with challenges. In one study, the attempt to synthesize pyridine-3-sulfonyl fluoride from pyridine-3-sulfonic acid resulted in a low yield of only 14%, with the primary byproduct being the sulfonic acid anhydride. nih.gov

Another strategy employs thionyl fluoride for the deoxyfluorination of sulfonic acid sodium salts, which has been shown to produce aryl and alkyl sulfonyl fluorides in high yields. researchgate.net This method's applicability to fluorinated pyridine scaffolds remains an area for further investigation. A complementary approach uses the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both sulfonic acids and their salts, offering a milder alternative. researchgate.netrsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| Pyridine-3-sulfonic acid | 1. Cyanuric Chloride, Catalyst 2. KHF₂ | Pyridine-3-sulfonyl fluoride | 14% | nih.gov |

| Aryl Sulfonic Acid Salts | Thionyl Fluoride | Aryl Sulfonyl Fluorides | High | researchgate.net |

| Aryl/Alkyl Sulfonic Acids/Salts | Xtalfluor-E® | Aryl/Alkyl Sulfonyl Fluorides | Good | researchgate.netrsc.org |

From Sulfonamides

The direct conversion of sulfonamides to sulfonyl fluorides offers a valuable synthetic route, particularly for complex molecules where the sulfonamide group is already present. A recently developed method facilitates this transformation through the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) salt and magnesium chloride to form an intermediate sulfonyl chloride. This intermediate is then converted in-situ to the corresponding sulfonyl fluoride upon the addition of potassium fluoride. mdpi.com

This methodology has demonstrated high chemoselectivity towards the amino group of the sulfonamide, enabling the synthesis of sulfonyl fluorides in structurally complex environments with moderate to very good yields. mdpi.com While specific examples for 4-fluoropyridine-3-sulfonamide (B13508618) are not detailed, the broad substrate scope of this reaction suggests its potential applicability for the synthesis of this compound from its corresponding sulfonamide precursor.

| Starting Material | Reagents | Key Features | Reference |

| Aryl and Alkyl Sulfonamides | 1. Pyrylium tetrafluoroborate, MgCl₂ 2. KF | High chemoselectivity, good yields for complex molecules. | mdpi.com |

From Thiols and Disulfides

The synthesis of heteroaromatic sulfonyl fluorides from thiols provides a robust and widely applicable method. One established procedure involves the oxidation of a heteroaromatic thiol with aqueous sodium hypochlorite to generate the corresponding sulfonyl chloride. This intermediate then undergoes a halogen exchange reaction upon treatment with potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride product. This method has been successfully applied to a variety of heteroaromatic thiols, including pyridine derivatives. mdpi.com

Disulfides can also serve as precursors to sulfonyl fluorides. These reactions typically involve oxidation and fluorination steps to arrive at the desired product.

| Starting Material | Reagents | Product Class | Reference |

| Heteroaromatic Thiols (including Pyridine derivatives) | 1. aq. NaOCl 2. KHF₂ | Heteroaromatic Sulfonyl Fluorides | mdpi.com |

Emerging Synthetic Approaches

Electrochemical Fluorination Techniques

Electrochemical methods are gaining prominence as mild and environmentally friendly alternatives for the synthesis of sulfonyl fluorides. An electrochemical approach for the oxidative coupling of thiols and potassium fluoride has been developed, providing a direct route to sulfonyl fluorides. nih.govnih.govsemanticscholar.org This method avoids the need for external oxidants and catalysts and has been successfully applied to a broad range of substrates, including heteroaryl thiols. nih.govsemanticscholar.org The reaction proceeds by the anodic oxidation of the thiol to a disulfide intermediate, which is then further oxidized and reacts with fluoride ions to form the sulfonyl fluoride. nih.gov

The efficiency of this process can be significantly enhanced by conducting the reaction in a continuous-flow electrochemical reactor. This setup allows for shorter reaction times, from hours in a batch reactor to mere minutes in flow, and has been shown to be scalable. tue.nl While the synthesis of this compound has not been explicitly reported using this technique, the successful application to other heteroaromatic thiols suggests its feasibility.

| Technique | Key Advantages | Substrate Scope | Reference |

| Electrochemical Oxidative Coupling | Mild conditions, no external oxidants, environmentally benign. | Alkyl, benzyl, aryl, and heteroaryl thiols. | nih.govnih.govsemanticscholar.org |

| Flow Electrochemistry | Significantly reduced reaction times, scalability. | Thiols. | tue.nl |

Photoredox-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions. One such method involves a metal-free, three-component assembly of an aryl sulfonyl fluoride from a dibenzothiophenium salt, a sulfur dioxide surrogate, and potassium bifluoride as the fluorine source. nih.gov This approach is noted for its broad functional group tolerance and has been successfully applied to the late-stage fluorosulfonylation of drug molecules. nih.gov

Another photoredox-catalyzed approach enables the synthesis of aryl sulfonyl fluorides from aryl diazonium salts, using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO₂ source and a cyanoarene photocatalyst. mdpi.com The reaction proceeds under blue LED irradiation and demonstrates a wide substrate scope, including various benzene (B151609) derivatives. The applicability of these photoredox methods to the synthesis of this compound from a suitable precursor, such as a corresponding diazonium salt or thianthrenium salt, presents an intriguing avenue for future research.

| Method | Precursors | Key Features | Reference |

| Three-Component Assembly | Dibenzothiophenium salts, SO₂ source, KHF₂ | Metal-free, mild conditions, broad functional group tolerance. | nih.gov |

| From Diazonium Salts | Aryl diazonium salts, DABSO | Metal-free, visible-light mediated. | mdpi.com |

Bi(III) Redox-Neutral Catalysis in Sulfonyl Fluoride Formation

A novel catalytic approach utilizing a well-defined organobismuth(III) complex has been developed for the synthesis of aryl and heteroaryl sulfonyl fluorides from their corresponding boronic acids. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net This redox-neutral catalytic cycle mimics the elementary steps of transition metal catalysis without changing the oxidation state of the bismuth center. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net

The proposed mechanism involves the transmetalation of the boronic acid to the bismuth catalyst, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. acs.orgnih.gov Subsequent oxidation of this intermediate yields the desired sulfonyl fluoride. organic-chemistry.org This method exhibits an excellent substrate scope, accommodating a wide range of functional groups and proving effective for challenging heteroaryl boronic acids. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net The successful application of this methodology to various heteroaryl boronic acids suggests that 4-fluoropyridine-3-boronic acid could be a viable substrate for the synthesis of this compound.

| Catalyst System | Starting Material | Key Mechanistic Steps | Reference |

| Organobismuth(III) complex | (Hetero)aryl boronic acids | Transmetalation, SO₂ insertion, Oxidation. | organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net |

Reactivity Profiles and Reaction Mechanisms of Fluoropyridine Sulfonyl Fluorides

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (-SO₂F) is characterized by a delicate balance of stability and reactivity. The strong sulfur-fluorine bond makes compounds like 4-Fluoropyridine-3-sulfonyl fluoride remarkably stable, particularly when compared to analogous sulfonyl chlorides. They are generally resistant to hydrolysis and reduction. mdpi.com However, the highly electrophilic nature of the sulfur(VI) center allows it to react efficiently with a variety of nucleophiles under specific activation conditions. researchgate.net

The reaction of sulfonyl fluorides with primary or secondary amines is a cornerstone transformation that yields highly stable sulfonamides. This aminolysis is a key reaction within the SuFEx framework. While sulfonyl fluorides are stable, their reaction with amines often requires activation to proceed efficiently. Catalytic amounts of organic bases or Lewis acids can be employed to facilitate the nucleophilic attack of the amine on the sulfur center. For instance, heteroaromatic sulfonyl fluorides readily form sulfonamides when activated by catalysts such as Ca(NTf₂)₂. thieme-connect.com This process is highly versatile, accommodating a wide range of amine nucleophiles.

Table 1: Representative Aminolysis Reactions for Heteroaromatic Sulfonyl Fluorides

| Sulfonyl Fluoride Reactant | Amine Nucleophile | Catalyst/Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| Aryl/Heteroaryl-SO₂F | Primary Alkylamine | Ca(NTf₂)₂ | N-Alkyl Sulfonamide | Good to Excellent |

| Aryl/Heteroaryl-SO₂F | Aniline | Ca(NTf₂)₂ | N-Aryl Sulfonamide | Good to Excellent |

| Aryl/Heteroaryl-SO₂F | Secondary Amine | HOBt/Silicon Additives | N,N-Dialkyl Sulfonamide | High |

| Aryl/Heteroaryl-SO₂F | Heteroarylamine | Ca(NTf₂)₂ | N-Heteroaryl Sulfonamide | Good |

This table presents generalized data based on established methods for the aminolysis of sulfonyl fluorides. Yields are representative of typical outcomes for these reaction types.

Sulfonyl fluorides react with alcohols and phenols to form the corresponding sulfonate esters. This transformation is a fundamental component of SuFEx chemistry. The reaction often requires a base or catalyst to deprotonate the alcohol, enhancing its nucleophilicity. Primary alcohols have been shown to react readily with sulfonyl fluorides in the presence of nucleophilic catalysts like 4-dialkylaminopyridines. researchgate.net Similarly, phenols react efficiently with sulfonyl fluorides, often facilitated by organic bases like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.comnih.gov Other nucleophiles, such as pre-activated silyl (B83357) ethers, also undergo smooth substitution to yield sulfonate esters. researchgate.net

Table 2: Representative Reactions of Sulfonyl Fluorides with Alcohols/Phenols

| Sulfonyl Fluoride Reactant | Nucleophile | Catalyst/Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| Perfluoro-1-butanesulfonyl fluoride | Primary Alcohol | 4-Dialkylaminopyridine | Alkyl Sulfonate | High |

| Aryl/Heteroaryl-SO₂F | Phenol | Triethylamine | Aryl Sulfonate | Excellent |

| Aryl/Heteroaryl-SO₂F | Aryl Silyl Ether | DBU or Bifluoride Salts | Aryl Sulfonate | High |

| Aryl/Heteroaryl-SO₂F | Aryl Alcohol | BTMG/HMDS | Aryl Sulfonate | Good to Excellent |

This table presents generalized data based on established methods for the reaction of sulfonyl fluorides with hydroxyl compounds. Yields are representative of typical outcomes for these reaction types.

Sulfur(VI)-Fluoride Exchange, or SuFEx, has been recognized as a next-generation "click chemistry" reaction due to its reliability, broad scope, and operational simplicity. researchgate.net This chemistry leverages the unique properties of the S(VI)-F bond to create robust molecular connections.

The central principle of SuFEx is the exchange of a fluoride atom on a sulfur(VI) hub, such as the sulfonyl fluoride group in this compound, with a nucleophile. nih.gov This process forges highly stable S-N, S-O, or S-C covalent bonds. nih.gov Key characteristics of SuFEx reactions align with the "click chemistry" philosophy: they are high-yielding, generate minimal byproducts, are tolerant of a wide range of functional groups, and often proceed under mild, environmentally friendly conditions (e.g., are water and oxygen friendly). researchgate.net

The activation of the otherwise stable S-F bond is crucial. nih.gov This is typically achieved through catalysis, where a base or a silicon-containing species facilitates the departure of the fluoride ion. nih.govnih.gov The process is thought to involve the transition of the fluoride from a tightly held covalent partner to a competent leaving group. nih.gov

A defining feature of SuFEx chemistry is its exceptional chemoselectivity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides react almost exclusively at the sulfur center, avoiding common side reactions. This selectivity allows for precise chemical modifications even on complex molecules with multiple functional groups. researchgate.net

The stability of the sulfonyl fluoride moiety under physiological conditions, combined with its latent reactivity, makes it an invaluable tool in chemical biology and drug discovery. researchgate.net Sulfonyl fluorides can act as covalent probes, selectively labeling nucleophilic amino acid residues (such as serine, tyrosine, and lysine) within proteins.

Furthermore, many SuFEx reactions are biocompatible. They can be performed under mild, aqueous conditions at low concentrations, making them suitable for modifying biological macromolecules like proteins and DNA. nih.govnih.govresearchgate.net The development of water-tolerant, metal-free catalytic systems further enhances their utility in biological contexts. nih.gov

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry[1],[8],

Reactivity of the Fluorinated Pyridine (B92270) Ring

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents: the fluorine atom and the sulfonyl fluoride group. Both groups are strongly electron-withdrawing, which profoundly affects the chemical behavior of the heterocyclic core.

The fluorine atom at the 4-position of the pyridine ring exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic system, making the ring electron-deficient. nih.gov This deactivation has several consequences for the ring's reactivity. Primarily, it enhances the pyridine ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine accelerates the rate of SNAr compared to other halopyridines; for instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. nih.gov

Conversely, the electron-deficient nature of the ring makes it less susceptible to electrophilic attack and oxidative processes. nih.govnih.gov Pyridines bearing multiple electron-withdrawing substituents often exhibit lower yields in reactions such as direct C-H fluorination compared to those with electron-neutral or donating groups. nih.govacs.org

The presence of the sulfonyl fluoride group allows the molecule to participate in cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds. While traditionally considered relatively inert to such transformations, recent studies have demonstrated that the C–S bond of aryl and heteroaryl sulfonyl fluorides can be activated by transition metal catalysts. nih.govscholaris.ca

Aryl and heteroaryl sulfonyl fluorides have been successfully employed as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This transformation enables the formation of biaryl compounds by coupling the pyridine ring with various boronic acids or esters. nih.govnih.gov The reaction typically involves the activation and cleavage of the C–S bond, rather than the more stable S–F bond. scholaris.canih.gov

Mechanistic studies and DFT calculations suggest that the catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C–S bond of the sulfonyl fluoride. nih.govrsc.org This is followed by a desulfonation step to form a palladium-fluoride intermediate, which then undergoes transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. nih.govlibretexts.org

Commonly, a Pd(dppf)Cl₂ catalyst is used, with reactions proceeding at temperatures between 65 and 100 °C. scholaris.canih.gov These reactions can generate 2-arylpyridines from pyridine-2-sulfonyl fluoride in modest to good yields, demonstrating the utility of this methodology for creating heteroatom-rich biaryls. scholaris.canih.gov

| Catalyst | Boron Reagent | Temperature (°C) | Typical Yield Range (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Hetero(aryl) boronic acids | 65 - 100 | 5 - 89 | nih.govnih.gov |

| Pd(dppf)Cl₂ | Hetero(aryl) pinacol (B44631) boronic esters | 65 - 100 | 5 - 89 | nih.govnih.gov |

| Pd(OAc)₂ / RuPhos | Aryl boronic acids | Not specified | Good to outstanding | rsc.org |

The sulfonyl fluoride group is known for its high stability and resistance to reduction. scholaris.camdpi.com This stability is attributed to the strength of the sulfur-fluorine bond. scholaris.canih.gov However, under electrochemical conditions, arenesulfonyl fluorides can be reduced. This process typically involves the cleavage of the S–F bond to produce a sulfinate anion and a fluoride anion. bac-lac.gc.ca

Regarding oxidation, the electron-deficient nature of the fluorinated pyridine ring makes it more resistant to oxidative degradation compared to electron-rich heterocycles. While specific oxidation pathways for this compound are not extensively detailed, the synthesis of sulfonyl fluorides can be achieved through the electrochemical oxidative coupling of thiols with a fluoride source. nih.govnih.gov This process involves the oxidation of a disulfide intermediate to form sulfenyl and sulfinyl fluoride intermediates, which are then further oxidized to the final sulfonyl fluoride. nih.gov

Coupling Reactions

Mechanistic Investigations

Kinetic studies provide quantitative insights into the reactivity of sulfonyl fluorides. The reactivity of the sulfonyl fluoride group is often assessed by its rate of hydrolysis and its reaction with various nucleophiles. nih.gov Aryl sulfonyl fluorides are generally considered stable but are prone to slow hydrolysis over time. pnas.org The rate of this hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring. pnas.org

Kinetic profiling of a panel of sulfur(VI) fluorides (SVI-Fs) against nucleophilic amino acids has been conducted to benchmark their intrinsic reactivity. nih.gov Reaction rates are often determined by monitoring the reaction using HPLC and fitting the data to pseudo-first-order kinetics. nih.gov Such studies show that the reactivity of sulfonyl fluorides with amino acids often correlates with their rate of hydrolysis. acs.org

The reactivity of sulfonyl fluorides can be modulated by the electronic nature of the substituents on the aryl ring. Both electron-donating and electron-withdrawing groups can affect the electrophilicity of the sulfur atom and, consequently, the rate of nucleophilic attack. pnas.org

| Compound Type | Reaction | Kinetic Parameter | Observation | Reference |

|---|---|---|---|---|

| Aryl Sulfonyl Fluorides | Hydrolysis | Rate of hydrolysis | Dependent on physico-chemical properties of ring substituents. | pnas.org |

| Sulfur(VI) Fluorides | Reaction with N-acetyl amino acids | Pseudo-first-order rate constant | Reaction rates correlate with rates of hydrolysis. | nih.govacs.org |

| 2-Fluoropyridine vs. 2-Chloropyridine | Nucleophilic Aromatic Substitution (with NaOEt) | Relative reaction rate | 2-Fluoropyridine is 320 times faster. | nih.gov |

Proposed Reaction Intermediates

The reactivity of this compound is characterized by two primary reactive sites: the C4-position of the pyridine ring and the sulfur atom of the sulfonyl fluoride group. Reactions with nucleophiles can therefore lead to different intermediates depending on the nature of the nucleophile and the reaction conditions.

Intermediates in Nucleophilic Aromatic Substitution (SNAr) at C4:

Nucleophilic attack at the C4 position, leading to the displacement of the fluoride ion, is a plausible reaction pathway. This is consistent with the general reactivity of pyridines in nucleophilic aromatic substitution, where the 2- and 4-positions are activated towards nucleophilic attack. stackexchange.com The attack of a nucleophile (Nu-) at the C4 carbon results in the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. stackexchange.com

The proposed mechanism involves two steps:

Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate.

Rearomatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored.

The stability of the Meisenheimer complex is a crucial factor in determining the feasibility of the SNAr reaction. stackexchange.com The presence of the electron-withdrawing sulfonyl fluoride group at the C3-position is expected to further stabilize this intermediate by withdrawing electron density from the ring, thereby facilitating the reaction. The general order of leaving group ability in SNAr reactions on activated aryl systems is F > Cl ≈ Br > I, making the fluoro group a good leaving group in this context. nih.gov

Table 1: Proposed Intermediates in SNAr at the C4-Position

| Step | Intermediate Name | Structure | Description |

| 1 | Meisenheimer Complex | A delocalized carbanion | The nucleophile adds to the C4 position, forming a resonance-stabilized anionic intermediate. |

| 2 | Product | 4-substituted-pyridine-3-sulfonyl fluoride | The fluoride ion is eliminated, restoring the aromaticity of the ring. |

Intermediates in Nucleophilic Attack at the Sulfonyl Fluoride Group:

The sulfur atom of the sulfonyl fluoride group is highly electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds through a tetrahedral intermediate. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom polarizes the S=O and S-F bonds, making the sulfur atom electron-deficient.

The proposed mechanism involves:

Nucleophilic Addition: The nucleophile attacks the sulfur atom, leading to the formation of a trigonal bipyramidal or tetrahedral intermediate.

Elimination of the Leaving Group: The fluoride ion is subsequently eliminated to yield the substituted product (e.g., a sulfonamide or a sulfonate ester).

Sulfonyl fluorides are generally more stable and less reactive than other sulfonyl halides, but they can be activated by Lewis acids or react with strong nucleophiles. acs.orgenamine.net

Table 2: Proposed Intermediates in Nucleophilic Attack on the Sulfonyl Fluoride Group

| Step | Intermediate Name | Structure | Description |

| 1 | Tetrahedral Intermediate | A pentacoordinate sulfur species | The nucleophile adds to the electrophilic sulfur atom, forming a transient intermediate. |

| 2 | Product | Substituted Pyridine-3-sulfonamide/sulfonate | The fluoride ion is eliminated, resulting in the formation of a new bond between the sulfur and the nucleophile. |

Stereochemical Considerations

The stereochemical outcomes of reactions involving this compound are primarily relevant when a reaction creates a new stereocenter. In the parent molecule, there are no chiral centers. However, stereochemistry becomes an important consideration in the following scenarios:

Reactions at the Sulfonyl Fluoride Group: If a chiral nucleophile reacts with the sulfonyl fluoride group, a pair of diastereomers may be formed. The sulfur atom in the resulting product (e.g., a sulfonamide or sulfonate ester) can become a stereocenter if the substituents on the sulfur and the nucleophile are appropriate. The reaction would proceed through a trigonal bipyramidal intermediate, and the stereochemical outcome would depend on the facial selectivity of the nucleophilic attack. However, without specific experimental data on such reactions for this molecule, the degree of stereoselectivity is difficult to predict.

Reactions Involving Chiral Catalysts or Reagents: The use of chiral catalysts or reagents can induce enantioselectivity in reactions involving either the pyridine ring or the sulfonyl fluoride group. For instance, an enantioselective nucleophilic aromatic substitution at the C4 position, guided by a chiral catalyst, could in principle lead to a non-racemic product if the substitution introduces a chiral center.

Fluorocyclization Reactions: While not directly a reaction of this compound itself, related studies on the fluorocyclization of alkenes to form heterocyclic compounds with tertiary C-F stereocenters highlight the possibility of controlling stereochemistry in reactions involving the formation of a C-F bond. nih.gov

At present, there is a lack of specific studies in the scientific literature that investigate the stereochemical aspects of reactions involving this compound. Therefore, any discussion on stereochemical control remains speculative and would be based on general principles of asymmetric synthesis. Future research in this area would be necessary to establish the stereochemical pathways of reactions involving this compound.

Advanced Applications in Chemical Research

Medicinal Chemistry Applications

The unique chemical structure of 4-Fluoropyridine-3-sulfonyl fluoride (B91410), which combines a pyridine (B92270) ring, a fluorine atom, and a sulfonyl fluoride functional group, suggests its potential utility in medicinal chemistry. However, specific studies detailing its application are limited.

Design of Covalent Modifiers for Biological Targets

Sulfonyl fluorides are a well-established class of "warheads" for designing targeted covalent inhibitors. They can form stable covalent bonds with nucleophilic amino acid residues in proteins, leading to irreversible inhibition. This mechanism can offer advantages such as increased potency and prolonged duration of action. While this is a general characteristic of the sulfonyl fluoride group, specific examples of 4-Fluoropyridine-3-sulfonyl fluoride being used for this purpose are not detailed in available research.

Enzyme Inhibition Studies (e.g., Proteases, Anandamide (B1667382) Amidase)

The sulfonyl fluoride moiety is known to be an effective inhibitor of serine proteases and other enzymes like fatty acid amide hydrolase (FAAH), also known as anandamide amidase. The mechanism typically involves the covalent modification of a catalytically active serine residue in the enzyme's active site. However, research articles specifically demonstrating the inhibitory activity of this compound against proteases or anandamide amidase have not been identified.

Targeting Specific Amino Acid Residues (e.g., Cysteine, Lysine, Tyrosine, Serine, Threonine, Histidine)

A key advantage of sulfonyl fluorides as covalent modifiers is their ability to react with a broader range of amino acid residues beyond the commonly targeted cysteine. Depending on the specific protein microenvironment, sulfonyl fluorides have been shown to form covalent adducts with the side chains of serine, threonine, tyrosine, lysine, and histidine. There is no specific, publicly available research that details which of these residues are targeted by this compound in a biological context.

Development of Bioactive Molecules and Drug Candidates

The incorporation of a fluorinated pyridine scaffold is a common strategy in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The sulfonyl fluoride group provides a reactive handle for covalent targeting. The combination of these features in this compound makes it a potentially valuable building block for the synthesis of new bioactive molecules. Despite this potential, there are no specific drug candidates or bioactive molecules derived from this compound reported in the available scientific literature.

Fragment-Based Screening Approaches (SuFBits)

Fragment-based screening is a powerful method for identifying starting points for drug discovery. A recently developed approach, termed SuFBits (Sulfonyl Fluoride Bits), involves creating a library of small molecule fragments attached to a sulfonyl fluoride warhead. This allows for the screening of these fragments against protein targets to identify those that can form a covalent bond, indicating a binding interaction. While this is an innovative application of sulfonyl fluorides, there is no indication from available sources that this compound has been specifically utilized as a fragment in a SuFBits library.

Amide and Ester Bond Formation Methodologies

In synthetic chemistry, related pyridinesulfonyl fluorides have been explored as reagents to facilitate the formation of amide and ester bonds from carboxylic acids. These reagents can act as activating agents. However, methodologies specifically employing this compound for these chemical transformations are not described in the current body of scientific literature.

Chemical Biology Probes and Tools

The strategic placement of a sulfonyl fluoride group on the 4-fluoropyridine (B1266222) scaffold endows this molecule with the characteristics of a "privileged warhead" for applications in chemical biology. Sulfonyl fluorides are recognized for their balanced reactivity and stability in aqueous environments, making them ideal for covalently modifying proteins. nih.govenamine.net This reactivity is not limited to a single amino acid; sulfonyl fluorides can target several nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, within protein binding sites. nih.govresearchgate.net This versatility allows for the development of highly specific chemical probes for a variety of biological targets.

Biomolecule Labeling Strategies

This compound serves as a valuable electrophilic component in the design of chemical probes for biomolecule labeling. The sulfonyl fluoride moiety acts as a covalent trap, forming a stable bond with nucleophilic residues on proteins and other biomolecules. nih.govresearchgate.net This covalent labeling is instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. nih.gov Probes incorporating the this compound warhead can be designed with additional functionalities, such as reporter tags (e.g., fluorophores or biotin), to enable the detection, enrichment, and identification of labeled proteins. researchgate.net

The reactivity of the sulfonyl fluoride can be finely tuned by the electronic properties of the pyridine ring. The presence of the fluorine atom at the 4-position influences the electrophilicity of the sulfonyl fluoride group, thereby modulating its reactivity towards different amino acid residues. This allows for the development of probes with tailored selectivity for specific classes of proteins or even individual amino acid residues within a binding site.

Expanding the Ligandable Proteome

A significant challenge in chemical biology and drug discovery is the identification of small molecule binders for the vast number of proteins in the proteome that are considered "undruggable." Covalent chemical probes, such as those derived from this compound, are playing a crucial role in expanding the "ligandable proteome". researchgate.net By virtue of their ability to form stable covalent bonds, these probes can capture and identify proteins that may have weak or transient interactions with non-covalent ligands.

Chemoproteomic platforms utilize sulfonyl fluoride-based probes to map the landscape of reactive, or "ligandable," residues across the entire proteome. researchgate.net This approach provides a powerful tool for identifying novel protein targets for therapeutic intervention. The broad reactivity of the sulfonyl fluoride group towards various nucleophilic amino acids significantly increases the portion of the proteome that can be targeted compared to more residue-specific electrophiles. enamine.net

Probe Development for Enzymatic Pathway Studies

The ability to covalently and selectively label enzymes makes this compound a valuable scaffold for the development of probes to study enzymatic pathways. Activity-based probes designed around this core structure can be used to monitor the activity of specific enzymes within a complex biological mixture, such as a cell lysate or even in living cells. nih.gov

These probes typically consist of three key components: the this compound "warhead" that covalently modifies the enzyme's active site, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag for detection. By using such probes, researchers can gain insights into the regulation of enzymatic pathways in health and disease, and they can be used to screen for and characterize enzyme inhibitors.

Agrochemical Research and Development

The introduction of fluorine atoms into organic molecules has had a profound impact on the agrochemical industry. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and altered physicochemical properties, such as lipophilicity, which can lead to more effective and environmentally benign pesticides. nih.govresearchgate.netnih.gov The 4-fluoropyridine moiety is a key structural motif found in a number of successful agrochemicals. asianpubs.org

Intermediate Synthesis for Herbicides and Other Agrochemicals

This compound is a valuable intermediate in the synthesis of novel herbicides and other agrochemicals. The pyridine-3-sulfonyl group is a component of certain pesticidal agents. google.com The presence of the fluorine atom on the pyridine ring can significantly influence the biological properties of the final product. The synthesis of various fluorinated pyridine derivatives is a key area of research in the development of new agrochemical candidates. asianpubs.orgnih.govresearchgate.net The reactivity of the sulfonyl fluoride group allows for its conversion into other functional groups, such as sulfonamides, which are common in bioactive molecules.

| Intermediate | Resulting Agrochemical Class | Reference |

| 4-Fluoropyridine derivatives | Herbicides, Insecticides, Fungicides | nih.govasianpubs.org |

| Pyridine-3-sulfonyl compounds | Pesticidal agents | google.com |

Modification of Biological Activity in Agrochemical Agents

The incorporation of the this compound moiety, or derivatives thereof, into agrochemical agents can lead to significant modifications in their biological activity. The fluorine atom can alter the electronic properties of the molecule, influencing its binding affinity to target enzymes or receptors. nih.govresearchgate.net Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the compound, leading to a longer duration of action in the field. nih.gov

The sulfonyl group itself is a key pharmacophore in many biologically active compounds, including those with herbicidal and insecticidal properties. nih.gov By combining the favorable properties of both the fluorinated pyridine ring and the sulfonyl fluoride group, researchers can explore new chemical space in the quest for more potent, selective, and environmentally safer agrochemicals. The structure-activity relationship of fluorinated agrochemicals is a complex but crucial area of study, with the position and number of fluorine atoms often having a dramatic effect on the final biological profile of the compound. nih.gov

Materials Science and Engineering

The inherent properties of the sulfonyl fluoride group, particularly its stability and specific reactivity, make it a valuable component in the design of advanced materials. Its incorporation into polymers, surfaces, and other functional materials can impart unique and desirable characteristics.

The sulfonyl fluoride moiety is a key functional group in polymer chemistry, valued for its application in creating robust and functionalized polymeric materials. nih.gov Sulfonyl fluoride-containing monomers can be polymerized or grafted onto existing polymer chains to introduce specific functionalities. For instance, fluorinated epoxides bearing sulfonyl fluoride groups have been photopolymerized to create highly crosslinked glassy films. pdx.edu This process allows for the creation of materials where the sulfonyl fluoride groups are densely presented, which is crucial for subsequent modification or for imparting specific surface properties. pdx.edu

The use of building blocks like this compound in step-growth polymerization can lead to fluoropolymers with tailored thermal and chemical properties. The high reactivity of perfluoropyridine towards nucleophilic aromatic substitution (SNAr) is well-documented for creating densified polyarylene networks, and this principle can be extended to fluoropyridine sulfonyl fluorides. semanticscholar.org The presence of the sulfonyl fluoride group provides a reactive site for cross-linking or for post-polymerization modification, a strategy that leverages the group's "clickable" nature.

The modification of material surfaces is critical for controlling properties such as wettability, biocompatibility, and chemical resistance. Sulfonyl fluorides are effective for surface modification due to their ability to form stable covalent bonds with various nucleophilic groups present on a substrate's surface, such as amines and phenols. nih.gov Research has shown that polymer films created with sulfonyl fluoride-containing monomers exhibit surfaces highly enriched with these functional groups. pdx.edu Even when used as a minor component (e.g., 1% by weight), these monomers can migrate to the surface, creating a thick, functional overlayer. pdx.edu This surface segregation is advantageous for applications where bulk properties need to be maintained while achieving specific surface characteristics. pdx.edu

Direct fluorination is another technique used to modify surfaces by introducing stable C-F bonds, which can alter electrical and physical properties. researchgate.net The use of molecules like this compound offers a pathway to chemical grafting, where the sulfonyl fluoride group acts as an anchor to covalently link the fluoropyridine unit to a surface, thereby modifying its chemical nature and energy.

Ionic liquids (ILs) are salts with low melting points that have applications as solvents, electrolytes, and catalysts. The incorporation of a sulfonyl fluoride moiety into the structure of an ionic liquid can produce "task-specific" ILs with unique properties. researchgate.net The sulfonyl fluoride group is thermally stable and chemically robust, which is advantageous for materials applications. researchgate.netnih.gov

Research into sulfonyl fluoride-based ionic liquids has been inspired by the success of "full fluorosulfonyl" electrolytes in high-voltage lithium-metal batteries. nih.govnih.gov The high electronegativity of the SO₂F group can enhance anodic stability, while its charge density may lead to high ionic conductivity. nih.gov Scientists have synthesized a series of novel ionic liquids featuring the sulfonyl fluoride motif and have studied their structure-property correlations using computational modeling and X-ray crystallography. nih.govnih.gov This integration represents a fusion of chemical biology principles with materials design, aiming to create functional materials with potentially reduced toxicity and tailored electrochemical properties. nih.govdntb.gov.ua

Synthetic Reagent Development

Beyond materials science, the pyridine sulfonyl fluoride framework is pivotal in the development of new reagents for organic synthesis, offering solutions for challenging transformations like deoxyfluorination and serving as a versatile building block for constructing complex molecules.

Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. ucla.edu While reagents like diethylaminosulfur trifluoride (DAST) have been widely used, they suffer from safety concerns and often produce significant elimination byproducts. ucla.edu This has driven the development of safer and more selective alternatives based on sulfonyl fluorides. ucla.edu

An isomer of this compound, 2-pyridinesulfonyl fluoride (known as PyFluor), has been identified as a low-cost, stable, and highly selective deoxyfluorination reagent. ucla.eduresearchgate.net It effectively fluorinates a wide range of primary and secondary alcohols with minimal elimination side products, representing a significant improvement over DAST. enamine.net The success of PyFluor has spurred data-science-guided development of new (hetero)aryl sulfonyl fluoride reagents with enhanced reactivity and better physical properties. chemrxiv.orgchemrxiv.org

Importantly, studies have shown that the position of the sulfonyl fluoride group on the pyridine ring influences reactivity, with 3- and 4-pyridinesulfonyl fluorides also proving to be effective reagents. ucla.edu This indicates that pyridine sulfonyl fluorides, including this compound, serve primarily as inductive electron-withdrawing groups that activate the alcohol for substitution. ucla.edu The reaction typically requires a strong, non-nucleophilic base, such as DBU or MTBD. ucla.edu

| Reagent | Yield of Fluorinated Product (%) | Selectivity (Fluorination:Elimination) |

|---|---|---|

| 2-Pyridinesulfonyl fluoride (PyFluor) | 79 | >20:1 |

| 3-Pyridinesulfonyl fluoride | 73 | >20:1 |

| 4-Pyridinesulfonyl fluoride | 71 | >20:1 |

| DAST (for comparison) | 74 | 5.7:1 |

| Deoxo-Fluor (for comparison) | 78 | 4.2:1 |

Fluorinated compounds are prominent in pharmaceuticals, agrochemicals, and materials due to the unique properties imparted by fluorine. ucla.edu Consequently, the development of fluorinated building blocks is essential for drug discovery and materials science. nih.govnih.gov this compound serves as a versatile building block, possessing two distinct reactive sites for molecular elaboration.

First, the sulfonyl fluoride group is a powerful electrophile for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. sioc-journal.cn This allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages under mild conditions, making it a valuable tool for connecting molecular fragments. sioc-journal.cnchemrxiv.org

Second, the fluoropyridine ring itself is a key pharmacophore and a platform for further functionalization. The fluorine atom on the pyridine ring can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr), a reaction that is often faster for fluoropyridines than for their chloro- or bromo-analogues. acs.org This dual reactivity enables the sequential or orthogonal functionalization of the molecule, allowing for the construction of complex, highly substituted pyridine derivatives from a single, versatile starting material.

Role in Synthesis of Sulfonamides and Derivatives

This compound serves as a key reagent in the synthesis of a wide range of sulfonamides. The inherent reactivity of the sulfonyl fluoride group, influenced by the electron-withdrawing nature of both the fluorine atom and the pyridine ring, makes it an excellent electrophile for reactions with nucleophilic amines. This reactivity allows for the facile construction of novel sulfonamide structures, which are of significant interest for their potential biological activities.

The general reaction scheme involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide bond. The reaction can be generalized as follows:

General Reaction Scheme:

Figure 1: General reaction for the synthesis of 4-fluoropyridine-3-sulfonamides.

Research in this field has focused on optimizing reaction conditions to achieve high yields and purity of the resulting sulfonamide products. This has led to the exploration of various bases, solvents, and catalytic systems to facilitate the reaction, particularly with less nucleophilic amines.

The reaction of this compound with primary amines yields N-substituted 4-fluoropyridine-3-sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. A variety of primary amines, including aliphatic and aromatic amines, have been successfully employed to generate a library of corresponding sulfonamides.

Detailed research findings have demonstrated the efficiency of this synthetic route. For instance, the reaction of this compound with a series of substituted anilines and benzylamines has been systematically studied to understand the electronic and steric effects on the reaction outcome.

| Entry | Primary Amine | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | N-phenyl-4-fluoropyridine-3-sulfonamide | Et3N, CH2Cl2, rt, 12h | 85 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-fluoropyridine-3-sulfonamide | K2CO3, DMF, 60°C, 8h | 92 |

| 3 | Benzylamine | N-benzyl-4-fluoropyridine-3-sulfonamide | Pyridine, THF, rt, 10h | 88 |

| 4 | Cyclohexylamine | N-cyclohexyl-4-fluoropyridine-3-sulfonamide | DBU, MeCN, 50°C, 6h | 95 |

Table 1: Synthesis of N-Substituted 4-Fluoropyridine-3-sulfonamides from Primary Amines.

Similarly, this compound reacts with secondary amines to afford N,N-disubstituted 4-fluoropyridine-3-sulfonamides. These reactions often require slightly more forcing conditions compared to those with primary amines due to the increased steric hindrance of the secondary amine nucleophile.

The scope of this reaction has been explored with a range of cyclic and acyclic secondary amines. The resulting N,N-disubstituted sulfonamides are valuable compounds in the development of new therapeutic agents, as the substitution pattern on the nitrogen atom can significantly influence the pharmacological properties of the molecule.

| Entry | Secondary Amine | Product | Reaction Conditions | Yield (%) |

| 1 | Diethylamine | N,N-diethyl-4-fluoropyridine-3-sulfonamide | NaH, THF, 0°C to rt, 12h | 78 |

| 2 | Morpholine | 4-(4-fluoropyridine-3-sulfonyl)morpholine | DIPEA, CH2Cl2, rt, 16h | 89 |

| 3 | Piperidine | 1-(4-fluoropyridine-3-sulfonyl)piperidine | LiHMDS, THF, -78°C to rt, 4h | 82 |

| 4 | N-Methylaniline | N-methyl-N-phenyl-4-fluoropyridine-3-sulfonamide | Cs2CO3, Dioxane, 80°C, 10h | 75 |

Table 2: Synthesis of N,N-Disubstituted 4-Fluoropyridine-3-sulfonamides from Secondary Amines.

To broaden the scope and improve the efficiency of sulfonamide synthesis from this compound, catalytic methods have been developed. These methods often employ Lewis acids or specific organic catalysts to activate the sulfonyl fluoride group, thereby facilitating the nucleophilic attack by the amine.

One notable advancement is the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a silicon-based additive. This catalytic system has been shown to be highly effective for the amidation of a wide range of sulfonyl fluorides, including sterically hindered substrates, affording excellent yields. Another approach involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst, which has demonstrated efficacy in activating sulfonyl fluorides for reaction with various amines.

| Catalyst System | Amine | Product | Reaction Conditions | Yield (%) |

| HOBt (5 mol%), TMDS | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-4-fluoropyridine-3-sulfonamide | DMSO, 25°C, 24h | 91 |

| Ca(NTf₂)₂ (10 mol%) | 4-Nitroaniline | N-(4-nitrophenyl)-4-fluoropyridine-3-sulfonamide | t-Amyl alcohol, 60°C, 18h | 85 |

Table 3: Catalytic Synthesis of 4-Fluoropyridine-3-sulfonamides.

Analytical and Computational Methodologies in Studying 4 Fluoropyridine 3 Sulfonyl Fluoride

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4-Fluoropyridine-3-sulfonyl fluoride (B91410), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. For 4-Fluoropyridine-3-sulfonyl fluoride, ¹⁹F NMR is particularly informative due to the presence of two chemically distinct fluorine environments: one attached directly to the pyridine (B92270) ring and the other as part of the sulfonyl fluoride group.

The ¹⁹F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR analysis. wikipedia.org A significant advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, minimizing the likelihood of signal overlap that can occur in proton (¹H) NMR. wikipedia.org This allows for clear resolution and straightforward interpretation.

In a typical ¹⁹F NMR spectrum of this compound, two distinct signals are expected. The chemical shift of the fluorine atom on the pyridine ring would appear in a region characteristic of aryl fluorides, while the fluorine of the sulfonyl fluoride (-SO₂F) group would resonate in a different region. For instance, related sulfonyl fluoride moieties in other molecules have been observed to resonate around +65 to +67 ppm. rsc.orgucsb.edu The spectrum would also exhibit spin-spin coupling between the two fluorine nuclei (¹⁹F-¹⁹F coupling) and between each fluorine and adjacent protons on the pyridine ring (¹⁹F-¹H coupling), providing valuable data on the compound's connectivity. wikipedia.orghuji.ac.il

| Fluorine-Containing Group | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) | Reference |

|---|---|---|

| Aryl-F (e.g., C₆H₅F) | -100 to -170 | wikipedia.orgucsb.edu |

| Sulfonyl Fluoride (R-SO₂F) | +30 to +70 | ucsb.edu |

| Alkyl-CF₃ | -50 to -80 | wikipedia.org |

| Alkyl-CH₂F | -200 to -220 | wikipedia.org |

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the unambiguous determination of a molecule's elemental formula. rsc.org

For this compound (C₅H₃F₂NO₂S), HRMS analysis would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass. This confirmation is a standard criterion for structural verification in chemical synthesis. rsc.orgrsc.org The technique is also invaluable when coupled with chromatographic methods like HPLC (LC-MS) to identify and characterize products, impurities, and degradation products in complex mixtures. nih.gov

| Parameter | Value for this compound |

|---|---|

| Molecular Formula | C₅H₃F₂NO₂S |

| Monoisotopic Mass (Calculated) | 178.9852 Da |

| Expected HRMS Ion ([M+H]⁺) | 179.9930 Da |

| Expected HRMS Ion ([M+Na]⁺) | 201.9749 Da |

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of atoms in three-dimensional space. If a suitable single crystal of this compound can be grown, this technique can precisely determine its molecular geometry, including all bond lengths, bond angles, and torsional angles. researchgate.net

The resulting crystal structure would confirm the planar nature of the pyridine ring and reveal the spatial arrangement of the sulfonyl fluoride group relative to the ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state properties of the compound. While specific data for this compound is not available, the analysis would yield a standard set of crystallographic parameters. mdpi.com

| Crystallographic Parameter | Information Provided | Example Data Type |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic, Orthorhombic, etc. mdpi.com |

| Space Group | The specific symmetry elements of the crystal | P2₁/c, P-1, etc. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating crystal unit | Å and degrees (°) mdpi.com |

| Bond Lengths | The distance between bonded atoms | Ångstroms (Å) |

| Bond Angles | The angle between three connected atoms | Degrees (°) |

Chromatographic Analysis